molecular formula C13H22N2O6 B15061687 Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid

Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid

Cat. No.: B15061687
M. Wt: 302.32 g/mol
InChI Key: DJIMXBZJJILRFS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted azetidines, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of the target molecules. This can lead to various biological effects, depending on the specific target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate is unique due to the presence of two azetidine rings, which provide a distinct structural motif that can be exploited in various synthetic and biological applications. The combination of the tert-butyl group and the azetidine rings enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H22N2O6

Molecular Weight

302.32 g/mol

IUPAC Name

tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

DJIMXBZJJILRFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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